Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)-
Description
¹H NMR Analysis
The proton NMR spectrum of the compound is characterized by the following signals (Table 1):
- Aromatic protons : Multiplets between δ 7.2–7.8 ppm for the benzamide’s benzene ring and the pyrazole-attached phenyl group.
- Pyrazole NH : A broad singlet at δ 8.1–8.3 ppm, consistent with the amino group at position 4 of the pyrazole ring.
- Methyl groups : Singlets at δ 1.4–1.6 ppm (1,5-dimethyl on pyrazole) and δ 2.1–2.3 ppm (methyl on the ethyl chain).
- Dihydro protons : Doublets at δ 3.2–3.4 ppm for the two hydrogens on the partially saturated pyrazole ring.
Table 1: Comparative ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Reference |
|---|---|---|
| Benzamide aromatic protons | 7.2–7.8 | |
| Pyrazole NH | 8.1–8.3 | |
| 1,5-Dimethyl groups (pyrazole) | 1.4–1.6 | |
| Ethyl chain methyl group | 2.1–2.3 | |
| Dihydro pyrazole protons | 3.2–3.4 |
¹³C NMR Analysis
Key carbon resonances include:
- Carbonyl carbons : Peaks at δ 168–170 ppm for the benzamide and ethyl chain ketone groups.
- Pyrazole carbons : Signals at δ 155–160 ppm for the oxo group (C3) and δ 105–110 ppm for the amino-substituted carbon (C4).
- Aromatic carbons : Multiple signals between δ 120–140 ppm for the benzene and phenyl rings.
FT-IR Spectroscopy
Critical absorption bands (Table 2):
- Amide C=O stretch : Strong band at 1650–1670 cm⁻¹.
- Aromatic C-H stretch : Peaks near 3050–3100 cm⁻¹.
- N-H bend (amide) : Medium intensity at 1540–1560 cm⁻¹.
Table 2: FT-IR Spectral Assignments
| Bond Vibration | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Amide C=O stretch | 1650–1670 | |
| Aromatic C-H stretch | 3050–3100 | |
| N-H bend (amide) | 1540–1560 |
Properties
CAS No. |
151921-17-4 |
|---|---|
Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C21H22N4O3/c1-14(22-20(27)16-10-6-4-7-11-16)19(26)23-18-15(2)24(3)25(21(18)28)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,27)(H,23,26)/t14-/m0/s1 |
InChI Key |
SYYYSWYBNFXQPN-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that benzamide derivatives can act as potent inhibitors of various cancer-related enzymes. For instance, compounds with similar structures have been synthesized and evaluated for their activity against RET kinase, an important target in cancer therapy. A study demonstrated that certain benzamide derivatives exhibited moderate to high potency in inhibiting RET kinase activity, thereby reducing cell proliferation associated with RET mutations .
Antimicrobial Properties
Benzamide derivatives have also been explored for their antimicrobial potential. A review highlighted the synthesis of benzamide analogs of para-aminobenzoic acid (PABA), which showed promising antimicrobial activity against various pathogens . The modification of benzamide structures has led to the development of new agents capable of combating resistant strains of bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of benzamide derivatives were investigated through the synthesis of compounds that interact with inflammatory pathways. For example, derivatives designed to target specific inflammatory mediators have shown efficacy in preclinical models .
Structural Biology
Crystallography Studies
The crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide has been characterized using X-ray crystallography. This analysis revealed significant intermolecular hydrogen bonding interactions that are crucial for understanding the compound's stability and reactivity . Such structural insights are vital for guiding further modifications aimed at enhancing biological activity.
Materials Science
Polymer Chemistry
Benzamide derivatives have found applications in polymer science as well. They are utilized as monomers or additives in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems and smart materials . The incorporation of benzamide moieties into polymer backbones can enhance thermal stability and mechanical strength.
Synthesis and Characterization
The synthesis of benzamide derivatives often involves multi-step reactions starting from readily available precursors. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction are commonly employed to characterize these compounds and confirm their structures .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active sites of enzymes, potentially inhibiting their function . These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Insights
- Chirality and Stereochemistry : The (S)-configuration of the target compound may confer distinct binding modes in enantioselective biological targets, unlike racemic analogs such as the dichlorophenyl derivative in .
- Hydrogen Bonding and Crystal Packing : Similar to the dichlorophenyl acetamide in , the target compound’s amide group likely participates in N–H⋯O hydrogen bonds , forming R₂²(10) motifs that stabilize crystal lattices .
- Electron-Donating Groups (e.g., methoxy in ): Improve solubility and modulate electronic properties of the aromatic ring . Sulfonamides (): Offer strong hydrogen-bonding capacity and are common in enzyme inhibitors .
Biological Activity
Benzamide derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- , focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide core with a complex side chain that includes a pyrazole ring. The specific stereochemistry and functional groups present in this compound significantly influence its biological activity. Benzamide derivatives are known for their interactions with various biological targets, leading to antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Methods
The synthesis of this benzamide derivative can be approached through several methods:
- Condensation Reactions : Combining appropriate benzoyl chlorides with amines or hydrazines to form the benzamide backbone.
- Cyclization : The pyrazole moiety can be introduced through cyclization reactions involving hydrazine derivatives and α-keto esters.
- Functionalization : Further modifications can enhance biological activity by introducing additional functional groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole-benzamide derivatives. For instance:
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from this class exhibit potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Specific derivatives demonstrated MIC values as low as 3.12 µg/ml against these pathogens .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| M5i | 3.12 | MRSA |
| M5k | 3.12 | VRSA |
| M5b | 3.12 | Mycobacterium |
Antitumor Activity
The compound has shown promise in anticancer research:
- Cell Line Studies : Various derivatives have been tested against cancer cell lines, displaying significant cytotoxicity. For example, compounds with specific substitutions on the pyrazole ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Benzamide derivatives also demonstrate anti-inflammatory properties:
- Mechanism of Action : These compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:
- Substituent Influence : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency.
- Pyrazole Modifications : Alterations in the pyrazole structure can lead to improved binding affinities for biological targets, as evidenced by molecular docking studies .
Case Studies
Several case studies have documented the efficacy of benzamide derivatives in treating infections and cancer:
- Antimicrobial Resistance : A study assessed novel pyrazole-benzamide compounds against multi-drug resistant bacteria, revealing their potential as new therapeutic agents in combating resistance .
- Cancer Therapeutics : Research has indicated that specific benzamide derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-substituted pyrazol-4-yl benzamide derivatives?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 4-aminoantipyrine derivatives react with substituted arylacetic acids in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, followed by triethylamine as a base. Crystallization from methylene chloride yields pure products . Optimization of stoichiometry (1:1 molar ratio of acid and amine) and temperature (273 K) minimizes side reactions and improves yield.
Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the structure of such benzamide derivatives?
- Methodological Answer :
- 1H NMR : Peaks for methyl groups (δ 1.2–3.5 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH (δ 8.5–10 ppm) are key identifiers.
- FT-IR : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N–H (amide II band, ~1550 cm⁻¹) confirm the amide linkage .
- Elemental analysis (C, H, N) validates stoichiometric ratios, with deviations >0.4% indicating impurities .
Q. What structural features dictate the compound’s conformation in the solid state?
- Methodological Answer : X-ray crystallography reveals planar amide groups stabilized by N–H⋯O hydrogen bonds (R₂²(10) motifs). Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) highlight steric repulsion effects. These angles are critical for predicting packing efficiency and solubility .
Advanced Research Questions
Q. How do computational methods (DFT) resolve contradictions between experimental and theoretical hydrogen-bonding energies?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates hydrogen-bond strengths. For example, discrepancies in N–H⋯O interaction energies (~25 kcal/mol experimentally vs. ~20 kcal/mol computationally) arise from solvent effects in experimental setups. Including solvent models (e.g., PCM for dichloromethane) in DFT improves alignment with empirical data .
Q. What challenges arise in synthesizing metal complexes with this benzamide derivative, and how are they mitigated?
- Methodological Answer : Coordination with transition metals (e.g., Cu²⁺, Ni²⁺) often suffers from ligand decomposition due to harsh reaction conditions. To address this:
- Use low-temperature reflux (333–353 K) in acetone/ethanol mixtures.
- Monitor reaction progress via UV-Vis spectroscopy (λmax shifts indicate complex formation).
- Employ thiourea-modified derivatives (e.g., carbamothioyl benzamides) to enhance metal-binding stability .
Q. How do steric and electronic effects influence the dihedral angles observed in crystallographic studies?
- Methodological Answer : Substituents on the phenyl ring (e.g., Cl, CH₃) increase steric bulk, forcing dihedral angles >60° between the amide and pyrazolyl groups. Electron-withdrawing groups reduce conjugation, increasing rotational barriers. Computational torsion scans (e.g., relaxed potential energy surfaces) quantify these effects, guiding the design of derivatives with tailored conformations .
Q. What strategies improve the reproducibility of crystal growth for X-ray diffraction studies?
- Methodological Answer :
- Slow evaporation : Use methylene chloride or DCM/hexane mixtures (1:3) at 293 K.
- Seeding : Introduce microcrystals from prior batches to induce nucleation.
- Humidity control : Maintain 40–60% RH to prevent solvent loss anomalies.
Crystal quality is validated by R-factor thresholds (<0.08) and mean σ(C–C) <0.007 Å .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
